2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione
Overview
Description
Novel γ-secretase modulator for the treatment of neurodegenerative and/or neurological disorders such as Alzheimer’s disease and Down’s Syndrome
PF-06648671 is a γ-secretase modulator for the treatment of neurodegenerative and/or neurological disorders such as Alzheimer’s disease and Down’s Syndrome.
Scientific Research Applications
Synthesis and Evaluation
- A study by Srinivas, Sunitha, and Shamili (2020) describes the synthesis of a series of novel compounds related to the specified chemical structure. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential application of this chemical structure in antimicrobial research (Srinivas, Sunitha, & Shamili, 2020).
Chemical Synthesis Techniques
- Tran, Mullins, am Ende, and Pettersson (2013) developed a one-pot synthesis method for pyridopyrazine-1,6-diones, closely related to the chemical structure . This study highlights the significance of efficient synthesis methods in producing complex molecules for scientific research (Tran, Mullins, am Ende, & Pettersson, 2013).
Application in Herbicide Development
- Li, Xiang, Hsu, Liu, Wu, and Yang (2005) reported on the synthesis of novel compounds, including one closely resembling the specified chemical structure, demonstrating significant herbicidal activity. This indicates a potential application in agricultural sciences (Li et al., 2005).
Enzymatic Activity
- A study by Abd and Gawaad (2008) focused on the synthesis of compounds similar to the specified chemical, which showed a potent effect on increasing the reactivity of cellobiase, an enzyme. This suggests potential applications in enzymology or biochemistry (Abd & Gawaad, 2008).
Anticancer Potential
- Gomha, Salah, and Abdelhamid (2014) synthesized derivatives of a structure closely related to the specified chemical and evaluated their anticancer activity, especially against breast carcinoma cell lines. This highlights the potential application in cancer research (Gomha, Salah, & Abdelhamid, 2014).
Fluorinated Compound Synthesis
- Song and Zhu (2001) explored the synthesis of fluorinated pyrazole derivatives, which are structurally similar to the compound . Their work provides insights into the synthesis and properties of fluorinated compounds, which are important in various areas of chemical research (Song & Zhu, 2001).
Properties
IUPAC Name |
2-[1-[5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCDDYGYIGPEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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